molecular formula C23H50NO4PS B12810955 2-Hexadecylthioethyl phosphocholine CAS No. 131933-54-5

2-Hexadecylthioethyl phosphocholine

Cat. No.: B12810955
CAS No.: 131933-54-5
M. Wt: 467.7 g/mol
InChI Key: QMZUWVWTSXKAJU-UHFFFAOYSA-N
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Description

2-Hexadecylthioethyl phosphocholine is a synthetic phospholipid derivative It is characterized by the presence of a long hexadecyl chain attached to a thioethyl group, which is further linked to a phosphocholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hexadecylthioethyl phosphocholine typically involves the reaction of hexadecylthiol with 2-chloroethyl phosphocholine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) can be employed for the separation and purification of the compound .

Chemical Reactions Analysis

Types of Reactions: 2-Hexadecylthioethyl phosphocholine can undergo various chemical reactions, including:

    Oxidation: The thioethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the phosphocholine moiety.

    Substitution: The hexadecyl chain can be substituted with other alkyl groups to create derivatives with different properties.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride can be employed.

    Substitution: Alkyl halides in the presence of a base can facilitate substitution reactions.

Major Products Formed:

Scientific Research Applications

2-Hexadecylthioethyl phosphocholine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hexadecylthioethyl phosphocholine involves its integration into biological membranes, where it can influence membrane fluidity and permeability. The compound interacts with membrane proteins and lipids, affecting various cellular processes. Its molecular targets include membrane-bound enzymes and receptors, which can modulate signaling pathways and cellular responses .

Comparison with Similar Compounds

Uniqueness: 2-Hexadecylthioethyl phosphocholine is unique due to the presence of the thioethyl group, which imparts distinct chemical and physical properties. This modification allows for specific interactions with biological membranes and proteins, making it a valuable tool in various research and industrial applications.

Properties

CAS No.

131933-54-5

Molecular Formula

C23H50NO4PS

Molecular Weight

467.7 g/mol

IUPAC Name

2-hexadecylsulfanylethyl 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C23H50NO4PS/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-30-23-21-28-29(25,26)27-20-19-24(2,3)4/h5-23H2,1-4H3

InChI Key

QMZUWVWTSXKAJU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCSCCOP(=O)([O-])OCC[N+](C)(C)C

Origin of Product

United States

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